2-(3-acetyl-1H-indol-1-yl)-N-(3-methoxybenzyl)acetamide
Description
2-(3-Acetyl-1H-indol-1-yl)-N-(3-methoxybenzyl)acetamide is a synthetic indole-acetamide derivative characterized by a 3-acetyl-substituted indole core linked via an acetamide group to a 3-methoxybenzyl moiety.
Properties
IUPAC Name |
2-(3-acetylindol-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14(23)18-12-22(19-9-4-3-8-17(18)19)13-20(24)21-11-15-6-5-7-16(10-15)25-2/h3-10,12H,11,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBNUHRKJWVDBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(3-methoxybenzyl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core is then acetylated at the 3-position using acetic anhydride in the presence of a catalyst such as pyridine.
Attachment of the Acetamide Moiety: The acetylated indole is reacted with chloroacetyl chloride to form the chloroacetamide intermediate.
Substitution with Methoxybenzylamine: Finally, the chloroacetamide intermediate is reacted with 3-methoxybenzylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(3-acetyl-1H-indol-1-yl)-N-(3-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary alcohols.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
2-(3-acetyl-1H-indol-1-yl)-N-(3-methoxybenzyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(3-methoxybenzyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole core is known to interact with various biological targets, potentially modulating signaling pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related indole-acetamides, focusing on substituent effects, physicochemical properties, and biological implications.
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Insights
Substituent Effects on Polarity and Solubility: The 3-methoxybenzyl group in the target compound introduces moderate polarity via the methoxy group, improving aqueous solubility compared to non-polar analogs like the 2-bromophenyl derivative () .
This contrasts with hydroxy or cyano substituents (e.g., : 3-cyanoindole), which alter electronic density and hydrogen-bonding capacity . Methoxy vs. Bromine: The 3-methoxy group (target compound) donates electrons via resonance, while bromine () is electron-withdrawing and sterically bulky, affecting binding to hydrophobic pockets .
Biological Activity Trends: Antioxidant Potential: Indole-3-acetamides with electron-donating groups (e.g., methoxy) show enhanced radical-scavenging activity compared to halogenated analogs () . Enzyme Inhibition: Carbamimidoyl derivatives () and oxadiazole-containing analogs () exhibit SIRT2 inhibition, suggesting the target compound’s methoxybenzyl group could be optimized for similar pathways .
Biological Activity
2-(3-acetyl-1H-indol-1-yl)-N-(3-methoxybenzyl)acetamide, a compound derived from indole, has garnered attention in recent years for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anti-inflammatory properties, interactions with biological targets, and relevant case studies.
- Molecular Formula : C17H18N2O2
- Molecular Weight : 286.34 g/mol
- CAS Number : 1144477-82-6
Biological Activity Overview
The compound's biological activities have been primarily investigated in the context of anti-inflammatory effects and potential neuroprotective properties.
Anti-inflammatory Effects
Recent studies indicate that compounds with similar structures exhibit significant anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Table 1: IC50 Values for COX Inhibition
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 | 0.04 |
| Indomethacin | 0.21 | 2.60 |
Note: TBD indicates values that need to be determined through further experimental studies.
The proposed mechanism of action for this compound involves the modulation of inflammatory pathways through the inhibition of COX enzymes, leading to reduced production of prostaglandins which are mediators of inflammation.
Case Studies and Research Findings
-
Study on Indole Derivatives :
A study investigated various indole derivatives for their anti-inflammatory properties. The findings suggested that modifications at the indole ring significantly impacted their inhibitory effects on COX enzymes, indicating structure-activity relationships (SARs) that could be beneficial for optimizing therapeutic efficacy . -
Neuroprotective Potential :
Another area of research focused on the neuroprotective effects of indole derivatives, including this compound. These compounds were shown to exhibit protective effects against neuroinflammation, which is implicated in neurodegenerative diseases . The compound's ability to penetrate the blood-brain barrier enhances its potential as a neuroprotective agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
